molecular formula C13H15ClN2O2 B13817917 5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide

5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide

Cat. No.: B13817917
M. Wt: 266.72 g/mol
InChI Key: HARKYXYYQNSUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide is a synthetic organic compound with a complex structure. It features a chloromethyl group, a dimethylphenyl group, and an oxazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with an appropriate reagent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The oxazole ring may also interact with various receptors or enzymes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide is unique due to its combination of functional groups and the presence of the oxazole ring.

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

5-(chloromethyl)-N-(2,6-dimethylphenyl)-2H-1,3-oxazole-3-carboxamide

InChI

InChI=1S/C13H15ClN2O2/c1-9-4-3-5-10(2)12(9)15-13(17)16-7-11(6-14)18-8-16/h3-5,7H,6,8H2,1-2H3,(H,15,17)

InChI Key

HARKYXYYQNSUAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N2COC(=C2)CCl

Origin of Product

United States

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